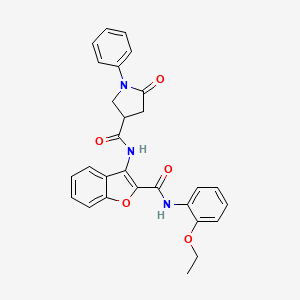

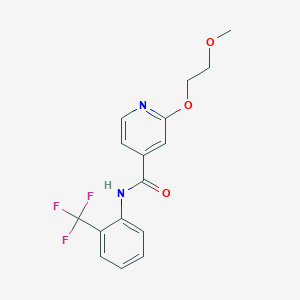

![molecular formula C15H11NO4S B2683813 Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-35-0](/img/structure/B2683813.png)

Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic derivative of benzo[b]thiophene, which is a heterocyclic compound that is widely used in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

Catalytic Systems and Regiocontrolled C–H Activation

Research has identified a catalytic system involving Pd(OAc)2/AgOAc and bidentate ligands for regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides. This method allows for the efficient arylation and alkylation of thiophene-2-carboxamides, producing C-3-arylated and C-3-alkylated derivatives with high regioselectivity and good yields. The strategy demonstrates the utility of these compounds in synthesizing complex organic structures through precise functionalization techniques (Padmavathi et al., 2015).

Synthesis of Fluoro-Substituted Derivatives

Another study describes the one-pot synthesis of fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates. This microwave-induced process leverages tandem intramolecular Wittig and Claisen rearrangement reactions, highlighting the adaptability of furan-based compounds for introducing fluorine atoms, which are significant for pharmaceutical and material science applications (Ramarao et al., 2004).

Antimicrobial Activity

A series of furan/thiophene-1,3-benzothiazin-4-one hybrids derived from furan/thiophene-2-carboxamide derivatives demonstrated significant in vitro antimicrobial activity against various bacteria and yeasts. This research showcases the potential of these compounds in developing new antimicrobial agents with broad-spectrum efficacy (Popiołek et al., 2016).

Transition-Metal-Free Synthesis

A transition-metal-free synthetic pathway has been developed for 2-substituted methyl benzo[b]furan-3-carboxylates, offering a convenient and cost-effective method for synthesizing these derivatives without the need for transition metal catalysts. This approach underscores the importance of eco-friendly synthesis methods in organic chemistry (Kang et al., 2015).

Propiedades

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-19-15(18)13-12(9-5-2-3-7-11(9)21-13)16-14(17)10-6-4-8-20-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPGWZWFSSLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

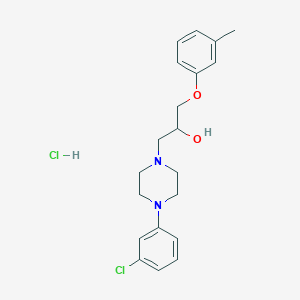

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)

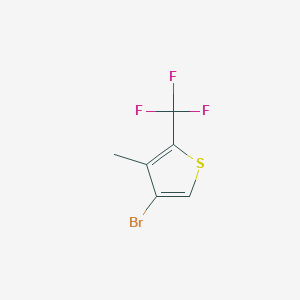

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

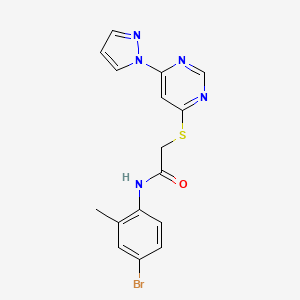

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)